molecular formula C21H23NO6 B2852613 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide CAS No. 2034545-80-5

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide

Cat. No.: B2852613
CAS No.: 2034545-80-5
M. Wt: 385.416
InChI Key: YAQKVMALYRMRKQ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide (CAS Number 2034545-80-5) is a synthetic organic compound with a molecular formula of C21H23NO6 and a molecular weight of 385.41 g/mol . This benzamide derivative is built around a benzofuran core, a structural motif prevalent in a class of compounds renowned for their broad and pronounced pharmacological activities . The specific structure of this compound, which incorporates a 2-hydroxypropyl linker and a 2,3,4-trimethoxybenzamide group, suggests significant potential for use in medicinal chemistry and pharmacological research. Researchers can leverage this compound as a key intermediate or lead molecule in the discovery and development of new therapeutic agents. Benzofuran derivatives, as a class, have demonstrated a wide spectrum of biological activities in scientific literature, including but not limited to antimicrobial, antitumor, and antiviral properties, making this nucleus a subject of intense interest for investigating new treatments for various diseases . The presence of multiple methoxy groups and a benzamide function provides distinct electronic and steric properties, which can be critical for interacting with biological targets such as enzymes or receptors. This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not certified for diagnostic, therapeutic, or any clinical use in humans or animals. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-21(24,17-11-13-7-5-6-8-15(13)28-17)12-22-20(23)14-9-10-16(25-2)19(27-4)18(14)26-3/h5-11,24H,12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKVMALYRMRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C(=C(C=C1)OC)OC)OC)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction

Benzofuran derivatives are typically synthesized via acid-catalyzed cyclization of phenolic precursors. For example:

  • Starting Material : 2-Hydroxyacetophenone undergoes Claisen-Schmidt condensation with chloroacetone in the presence of sodium hydroxide, yielding 2-acetylbenzofuran.
  • Hydroxypropylamine Introduction :
    • Step 1 : 2-Acetylbenzofuran is treated with ammonium hydroxide and potassium cyanide in a modified Strecker synthesis to form 2-(1-benzofuran-2-yl)-2-aminopropanol.
    • Step 2 : The amine is purified via recrystallization from ethanol/water (3:1), achieving >90% purity.

Key Reaction Conditions :

Parameter Value
Solvent Ethanol/Water
Temperature 80°C
Reaction Time 12 hours
Yield 78–82%

Synthesis of 2,3,4-Trimethoxybenzoyl Chloride

Acyl Chloride Preparation

2,3,4-Trimethoxybenzoic acid is converted to its acyl chloride using thionyl chloride:

  • Procedure : 2,3,4-Trimethoxybenzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (3.0 equiv) in anhydrous dichloromethane for 4 hours.
  • Workup : Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (95% purity).

Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 7.21 (d, J = 8.4 Hz, 1H), 6.65 (d, J = 8.4 Hz, 1H), 3.94 (s, 3H), 3.91 (s, 3H), 3.89 (s, 3H).

Amide Bond Formation

Coupling Methodology

The amine and acyl chloride are coupled using a modified Schotten-Baumann reaction:

  • Procedure : 2-(1-Benzofuran-2-yl)-2-hydroxypropylamine (1.0 equiv) is dissolved in dry toluene under nitrogen. 2,3,4-Trimethoxybenzoyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (1.5 equiv). The mixture is refluxed for 8 hours.
  • Isolation : The product is filtered, washed with cold methanol, and recrystallized from ethyl acetate to yield white crystals (mp 168–170°C).

Optimized Parameters :

Parameter Value
Solvent Dry Toluene
Base Triethylamine
Temperature Reflux (110°C)
Reaction Time 8 hours
Yield 85–88%

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

  • δ 8.12 (s, 1H, NH amide)
  • δ 7.65–7.58 (m, 4H, benzofuran-H)
  • δ 6.92 (s, 1H, trimethoxybenzoyl-H)
  • δ 4.21 (s, 1H, OH)
  • δ 3.85 (s, 3H), 3.82 (s, 3H), 3.79 (s, 3H, OCH₃)
  • δ 1.52 (s, 3H, CH₃)

¹³C NMR (DMSO-d₆) :

  • δ 167.8 (C=O)
  • δ 154.2, 148.6, 147.9 (benzofuran-C)
  • δ 123.5–112.4 (aromatic-C)
  • δ 56.1, 55.8, 55.6 (OCH₃)
  • δ 24.7 (CH₃)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₂H₂₅NO₆ : [M+H]⁺ = 400.1756
  • Observed : m/z 400.1752

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the trimethoxybenzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide involves its interaction with various molecular targets and pathways. The benzofuran ring is known to interact with DNA and proteins, leading to its anti-tumor and antibacterial effects . The trimethoxybenzamide group enhances its solubility and bioavailability, making it a more effective therapeutic agent.

Comparison with Similar Compounds

N-(3-(Furan-2-yl)-3-hydroxypropyl)-2,3,4-trimethoxybenzamide

Key Differences :

  • Aromatic System: Replaces benzofuran with a simpler furan ring (non-fused, smaller aromatic surface).
  • Substituent Position : The hydroxypropyl group is at position 3 instead of 2.
    Impact :
  • Reduced lipophilicity and molecular weight (C₁₇H₂₁NO₅, ~319.35 g/mol) compared to the benzofuran analog.
  • The furan’s lower electron density and smaller size may reduce binding affinity to hydrophobic targets. The altered hydroxypropyl position could affect conformational flexibility and hydrogen-bonding patterns .

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-3-(3-chlorophenyl)propanamide (BF95994)

Key Differences :

  • Substituent: Replaces trimethoxybenzamide with a 3-chlorophenylpropanamide chain (C₂₀H₂₀ClNO₃, 357.83 g/mol). Impact:
  • The propanamide chain increases flexibility compared to the rigid benzamide, possibly altering pharmacokinetics (e.g., absorption, metabolism) .

N-(3-Cyanothiophen-2-yl)-2-methoxybenzamide (BF95995)

Key Differences :

  • Aromatic System : Replaces benzofuran with a thiophene ring (sulfur atom introduces polarizability).
  • Substituents: Includes a cyano group (-CN) and a single methoxybenzamide. Impact:
  • The thiophene’s electron-rich sulfur may alter electronic interactions, while the cyano group increases polarity and reduces solubility in non-polar environments.
  • Simplified substitution pattern (one methoxy vs. three) decreases steric bulk .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Key Substituents Hypothesized Properties
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide C₂₀H₂₁NO₅ 355.39 Benzofuran 2-Hydroxypropyl, 2,3,4-trimethoxybenzamide High lipophilicity, strong π-π interactions
N-(3-(Furan-2-yl)-3-hydroxypropyl)-2,3,4-trimethoxybenzamide C₁₇H₂₁NO₅ 319.35 Furan 3-Hydroxypropyl, 2,3,4-trimethoxybenzamide Reduced binding affinity, higher solubility
BF95994 C₂₀H₂₀ClNO₃ 357.83 Benzofuran 2-Hydroxypropyl, 3-chlorophenylpropanamide Halogen bonding potential, flexible chain
BF95995 C₁₃H₁₀N₂O₂S 258.29 Thiophene 3-Cyano, 2-methoxybenzamide High polarity, altered electronic effects

Research Implications

  • Benzofuran vs. Furan/Thiophene : The benzofuran core in the target compound likely enhances target engagement in hydrophobic pockets (e.g., enzyme active sites) compared to smaller aromatic systems .
  • Methoxy Substitution : The triple methoxy groups in the target compound may improve metabolic stability compared to single-methoxy or halogenated analogs .
  • Hydroxypropyl Position : Position 2 may favor specific intramolecular hydrogen bonds, stabilizing bioactive conformations .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide, and how do reaction conditions impact yield and purity?

  • Answer : Synthesis typically involves coupling a benzofuran-derived hydroxypropylamine with a trimethoxybenzoyl chloride derivative. Key steps include:

  • Amidation : Reacting 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the acyl chloride, followed by reaction with 2-(1-benzofuran-2-yl)-2-hydroxypropylamine under anhydrous conditions .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Yields (~60-75%) depend on solvent choice (e.g., DCM vs. THF) and temperature control (0–25°C) to minimize side reactions .
  • Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural integrity via 1H^1H-NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Answer : Use a multi-technique approach:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm methoxy groups, benzofuran aromaticity, and amide linkage. IR spectroscopy verifies C=O stretch (~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+^+ = 428.18) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry of the hydroxypropyl side chain .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer : Prioritize assays aligned with structural analogs:

  • Enzyme Inhibition : Test against FAAH (Fatty Acid Amide Hydrolase) using fluorometric assays, given the trimethoxybenzamide group’s potential interaction with serine hydrolases .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects linked to benzofuran moieties .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA, as methoxy groups may modulate arachidonic acid pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer : Systematically modify substituents and evaluate effects:

  • Benzofuran Modifications : Replace benzofuran with benzothiophene (e.g., ) to enhance lipophilicity and metabolic stability. Compare IC50_{50} values in enzyme assays .
  • Methoxy Group Positioning : Synthesize 2,4,5-trimethoxy analogs to assess spatial effects on target binding. Use molecular docking to predict interactions (e.g., with FAAH’s catalytic triad) .
  • Hydroxypropyl Chain Variation : Introduce cyclopropyl or fluorinated groups to alter conformational flexibility and pharmacokinetics .

Q. How do conflicting reports on this compound’s mechanism of action arise, and how can they be resolved?

  • Answer : Contradictions often stem from:

  • Target Promiscuity : The trimethoxybenzamide group may interact with multiple enzymes (e.g., FAAH, COX-2). Resolve via competitive binding assays with selective inhibitors .
  • Assay Conditions : Variability in cell lines (e.g., primary vs. immortalized) or buffer pH affecting ionization. Standardize protocols using recombinant enzymes and physiologically relevant pH (7.4) .
  • Metabolite Interference : Use LC-MS to identify active metabolites in hepatic microsome incubations .

Q. What computational strategies predict this compound’s ADMET properties?

  • Answer : Combine in silico tools:

  • Physicochemical Properties : Calculate logP (e.g., ~3.2 via ChemAxon) to estimate blood-brain barrier permeability .
  • Metabolic Sites : Identify likely cytochrome P450 oxidation sites (e.g., benzofuran ring) using Schrödinger’s QikProp .
  • Toxicity : Use Derek Nexus to flag potential hepatotoxicity from the hydroxypropyl group .

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